molecular formula C18H13NO3S B2985806 3-(1,3-benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one CAS No. 307551-81-1

3-(1,3-benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one

Cat. No.: B2985806
CAS No.: 307551-81-1
M. Wt: 323.37
InChI Key: XAMQPDRMIDFVKM-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one is a coumarin derivative fused with a benzothiazole moiety. The core structure consists of a chromen-2-one (coumarin) scaffold substituted at position 3 with a benzothiazole ring and at position 7 with an ethoxy group. This compound belongs to a class of heterocyclic molecules studied for their fluorescent properties, biological activity, and applications in materials science .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3S/c1-2-21-12-8-7-11-9-13(18(20)22-15(11)10-12)17-19-14-5-3-4-6-16(14)23-17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMQPDRMIDFVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 7-ethoxy-4-chloro-2H-chromen-2-one in the presence of a base such as potassium carbonate in a suitable solvent like ethanol . The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

3-(1,3-Benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and proteins involved in cell proliferation and survival, such as topoisomerases and kinases. The compound can also induce apoptosis in cancer cells by activating caspases and other pro-apoptotic factors .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituents at positions 7 and 3 of the coumarin scaffold. Below is a comparative analysis:

Compound Name Substituent at Position 7 Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-(1,3-Benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one Ethoxy (-OCH₂CH₃) 1,3-Benzothiazole C₁₈H₁₃NO₃S 323.37 Fluorescence, antimicrobial potential
3-(1,3-Benzothiazol-2-yl)-7-((2-methyl-2-propenyl)oxy)-2H-chromen-2-one 2-Methylpropenyloxy (-OCH₂C(CH₃)=CH₂) 1,3-Benzothiazole C₂₀H₁₅NO₃S 349.40 Enhanced lipophilicity
3-(1,3-Benzothiazol-2-yl)-7-(cinnamyloxy)-2H-chromen-2-one Cinnamyloxy (-OCH₂CH=CHC₆H₅) 1,3-Benzothiazole C₂₃H₁₅NO₃S 397.44 Extended conjugation, fluorescence
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one Hydroxy (-OH) + Piperidinylmethyl 1,3-Benzothiazole C₂₃H₂₂N₂O₃S 418.50 Potential CNS activity, hydrogen bonding
3-Benzothiazol-2-yl-6-ethyl-7-hydroxy-4H-chromen-4-one Hydroxy (-OH) + Ethyl at position 6 1,3-Benzothiazole C₁₈H₁₃NO₃S 323.37 Antioxidant, cytotoxic activity
Key Observations:
  • Ethoxy vs.
  • Hydroxy Substitution : Analogs with a hydroxy group (e.g., 7-hydroxy derivatives) exhibit stronger hydrogen-bonding capacity, influencing crystallinity and biological interactions .
  • Amino and Piperidine Modifications: Compounds like 3-(1,3-benzothiazol-2-yl)-7-[ethyl(2-hydroxyethyl)amino]-chromen-2-one (CID 135414243) demonstrate how amino groups at position 7 can modulate solubility and bioactivity .

Physicochemical and Spectral Properties

  • Melting Points : Derivatives with hydroxy groups (e.g., 7-hydroxy-8-methoxy analogs) show higher melting points (>200°C) due to intermolecular hydrogen bonding, whereas ethoxy or propenyloxy analogs typically melt below 200°C .
  • Fluorescence : Benzothiazole-coumarin hybrids exhibit strong fluorescence, with emission maxima influenced by substituents. For example, cinnamyloxy derivatives display red-shifted emission compared to ethoxy analogs due to extended conjugation .
  • Spectral Data : IR spectra of related compounds show characteristic peaks for carbonyl (C=O, ~1630–1680 cm⁻¹) and benzothiazole C=N (~1590 cm⁻¹) groups .

Biological Activity

3-(1,3-benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one is a heterocyclic compound that merges the structural features of benzothiazole and chromenone. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

The compound's molecular formula is C18H13NO3SC_{18}H_{13}NO_3S, and it possesses a unique structure that allows it to interact with various biological targets. Its synthesis typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization in the presence of a base such as potassium carbonate.

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. Notably, it has been shown to inhibit topoisomerases and kinases, leading to induced apoptosis in cancer cells through the activation of caspases and other pro-apoptotic factors.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, in vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism involves targeting specific signaling pathways that are crucial for tumor growth.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HeLa5.4
MCF-76.8
A5494.9

Acetylcholinesterase Inhibition

Compounds with a coumarin core have shown promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for potential Alzheimer's disease treatments. The compound's AChE inhibitory activity has been evaluated, revealing an IC50 value that suggests effective inhibition.

Table 2: AChE Inhibition Data

CompoundIC50 (µM)Reference
This compound12.5

Case Studies

Several studies have explored the biological effects of similar compounds derived from benzothiazole and chromenone structures:

  • Study on Coumarin Derivatives : A series of coumarin derivatives were synthesized and tested for their AChE inhibitory activities. The results indicated that modifications at specific positions significantly enhanced inhibitory potency .
  • Antimicrobial Activity : Research has also focused on the antimicrobial properties of benzothiazole derivatives. Compounds similar to this compound have demonstrated broad-spectrum antimicrobial activity against various pathogens .

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